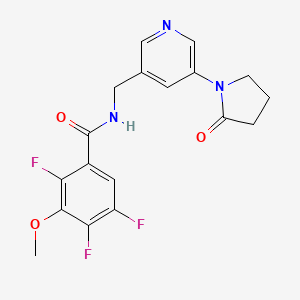

![molecular formula C14H13N5O3 B2491608 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899945-87-0](/img/structure/B2491608.png)

2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidin derivatives involves multistep processes, including the attachment of different aryloxy groups to the pyrimidine ring and the utilization of key intermediates like methyl 3-methoxy-5-methylbenzoate. These processes have been explored for the purpose of finding new anticancer agents, showcasing the complexity and versatility in the synthesis of such compounds (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin derivatives is characterized by its complex nitrogen-containing heterocycles. Studies involving quantum mechanical calculations on related compounds have explored physicochemical parameters and advanced electronic structure parameters, providing insights into the molecular electrostatic potentials and the energy gap between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity (Shukla & Yadava, 2020).

Chemical Reactions and Properties

Research on pyrazolo[3,4-d]pyrimidin derivatives has shown a range of chemical reactivity, including the formation of Schiff bases, and the construction of nitrogen heterocyclic compounds through reactions with various bifunctional nucleophiles. These studies highlight the compound's utility as a building block for synthesizing a diverse array of heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. Research on similar compounds has detailed their solid-state structure through single-crystal X-ray crystallography, revealing various hydrogen bonding interactions that contribute to their supramolecular architectures (Chkirate et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are vital for understanding the compound's behavior in biological systems. Studies have shown that pyrazolo[3,4-d]pyrimidin derivatives can exhibit significant antioxidant activity, demonstrating their potential utility beyond medicinal applications (Chkirate et al., 2019).

科学的研究の応用

Anticancer Applications

One study focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, including compounds related to 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. These compounds were synthesized and tested for their anticancer activity against 60 cancer cell lines, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Imaging Applications

Another research explored the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, based on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This study underscores the utility of such compounds in developing tools for in vivo imaging of proteins involved in neuroinflammatory processes, aiding in the diagnosis and study of neurological diseases (Dollé et al., 2008).

Anticonvulsant Applications

Research on a novel anticonvulsant agent, Epimidin, related to the chemical class of this compound, involved developing and validating an HPLC method for determining related substances. This highlights the compound's significance in developing new anticonvulsant drugs and ensuring their purity and quality (Severina et al., 2021).

Pharmacological Evaluation of Heterocyclic Compounds

A study evaluated the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds related to this compound demonstrated binding and moderate inhibitory effects in various assays, indicating their potential for diverse therapeutic applications (Faheem, 2018).

作用機序

Target of Action

The compound, 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, is a derivative of the 1H-Pyrazolo[3,4-b]pyridine class . This class of compounds has been found to have significant interest in the medicinal chemistry community as they are often used in the development of kinase inhibitors to treat a range of diseases, including cancer . The primary targets of these compounds are often kinases, such as CDK2 , which play a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its kinase targets by mimicking the adenine ring of ATP, allowing the molecules to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, preventing the phosphorylation of downstream targets and disrupting the signaling pathways that drive disease progression .

Biochemical Pathways

The inhibition of kinases like CDK2 can affect multiple oncogenic pathways. For instance, the mTOR signaling pathway, which is often dysregulated in cancer, can be impacted . Prior to the development of mTOR inhibitors, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1. This results in a reduction of their anticancer efficacy due to compensatory activation of the mtorc2 complex .

Result of Action

The molecular and cellular effects of the compound’s action would be the inhibition of the targeted kinases and the subsequent disruption of the associated signaling pathways . This could lead to a halt in cell cycle progression, inducing cell death, and potentially leading to a reduction in tumor growth .

将来の方向性

特性

IUPAC Name |

2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-22-8-12(20)17-18-9-15-13-11(14(18)21)7-16-19(13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZPPGBADWZSQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)

![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)

![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)

![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)

![2-[[1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2491536.png)

![3,4-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2491537.png)

![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)

![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)

amine hydrobromide](/img/no-structure.png)